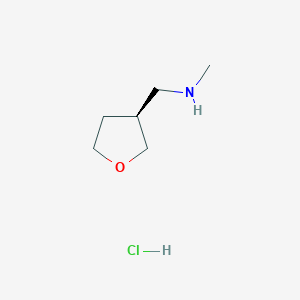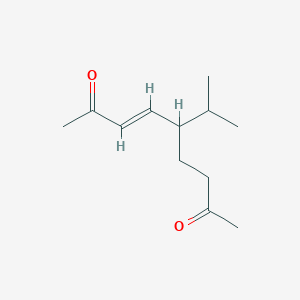
(E)-5-Isopropylnon-3-ene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-Isopropylnon-3-ene-2,8-dione is an organic compound characterized by its unique structure, which includes a non-3-ene backbone with isopropyl and dione functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Isopropylnon-3-ene-2,8-dione typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of suitable precursors, followed by dehydration to form the enone structure. The reaction conditions often require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated processes ensures consistent production quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-5-Isopropylnon-3-ene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
Applications De Recherche Scientifique
(E)-5-Isopropylnon-3-ene-2,8-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (E)-5-Isopropylnon-3-ene-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone structure allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction can modulate enzyme activity or signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(E)-5-Methylhex-3-ene-2,8-dione: Similar in structure but with a shorter carbon chain.
(E)-5-Ethylhept-3-ene-2,8-dione: Differing by the presence of an ethyl group instead of an isopropyl group.
Uniqueness: (E)-5-Isopropylnon-3-ene-2,8-dione is unique due to its specific isopropyl substitution, which influences its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(E)-5-propan-2-ylnon-3-ene-2,8-dione |
InChI |
InChI=1S/C12H20O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h5,7,9,12H,6,8H2,1-4H3/b7-5+ |
Clé InChI |
LMQNNMSEZLHCKT-FNORWQNLSA-N |
SMILES isomérique |
CC(C)C(CCC(=O)C)/C=C/C(=O)C |
SMILES canonique |
CC(C)C(CCC(=O)C)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


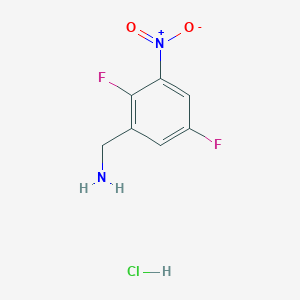
![2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile](/img/structure/B13074626.png)
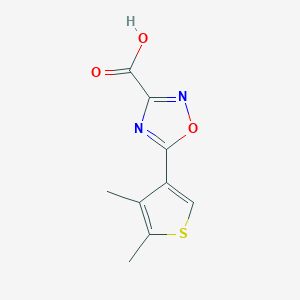
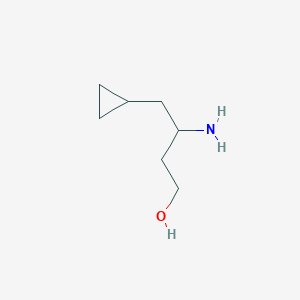


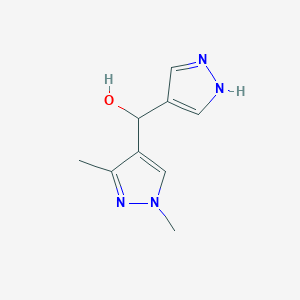

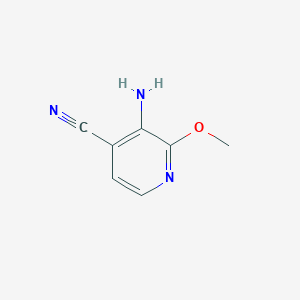
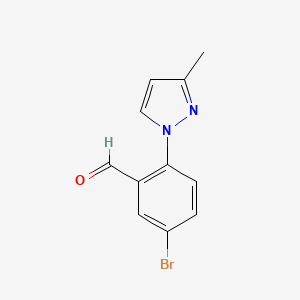
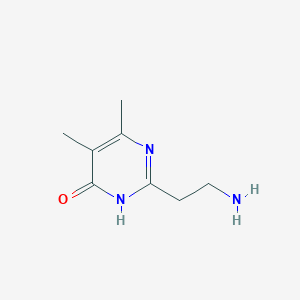
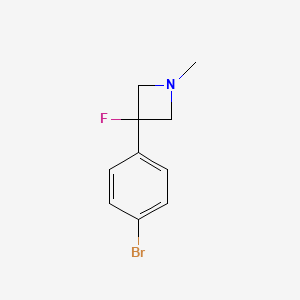
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
